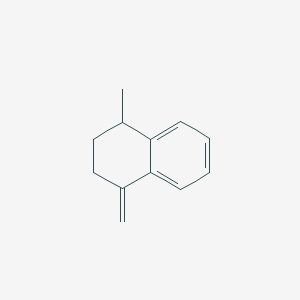
1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-methylene-tetralin, also known by its IUPAC name 1-methyl-4-methylene-1,2,3,4-tetrahydronaphthalene, is an organic compound with the molecular formula C12H14 . This compound is a derivative of tetralin, featuring a methylene group at the fourth position and a methyl group at the first position. It is primarily used in various chemical research and industrial applications due to its unique structural properties.
準備方法
The synthesis of 1-methyl-4-methylene-tetralin typically involves the catalytic hydrogenation of naphthalene derivatives. One common method includes the use of nickel catalysts under high-pressure hydrogenation conditions . Another approach involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reactions using concentrated sulfuric acid . Industrial production methods often employ similar catalytic hydrogenation techniques, ensuring high yields and purity of the final product.
化学反応の分析
1-Methyl-4-methylene-tetralin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of fully saturated derivatives.
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-4-methylene-tetralin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-methyl-4-methylene-tetralin involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine . This inhibition can result in various pharmacological effects, including neuroprotection and potential therapeutic benefits in neurodegenerative diseases. Additionally, the compound’s ability to scavenge free radicals and modulate the glutamatergic system contributes to its neuroprotective properties .
類似化合物との比較
1-Methyl-4-methylene-tetralin can be compared with other similar compounds, such as:
Tetralin (1,2,3,4-tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antiaddictive properties.
The uniqueness of 1-methyl-4-methylene-tetralin lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H14 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3 |
InChIキー |
WTPNOCYHOZTSNK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=C)C2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



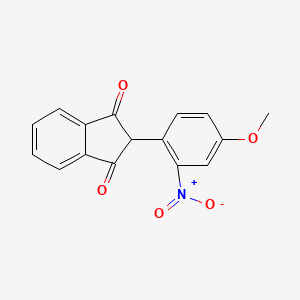
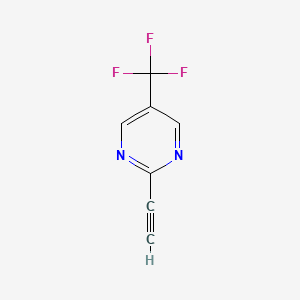
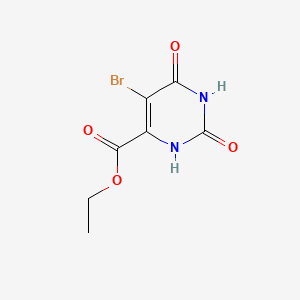
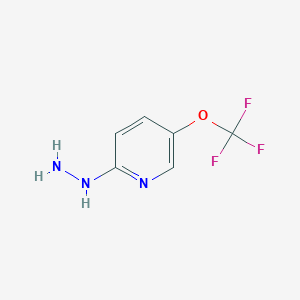
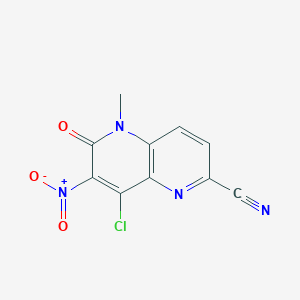
![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)
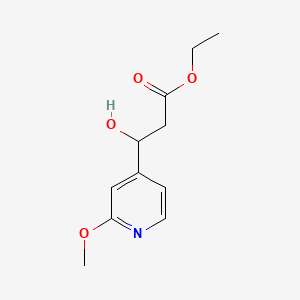
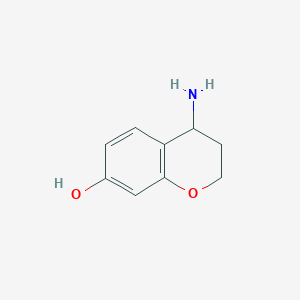
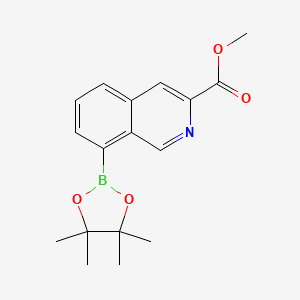
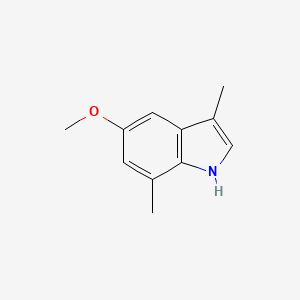
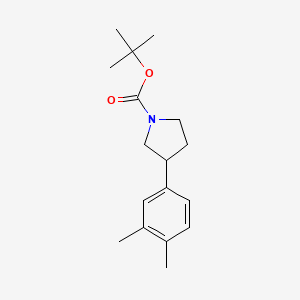
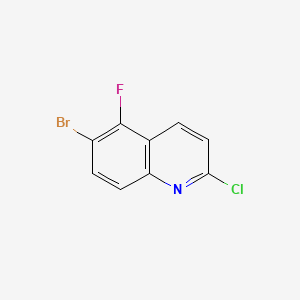
![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
